N-(2-aminoethyl)-2-methylpropanamide hydrochloride

説明

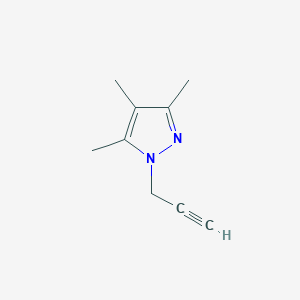

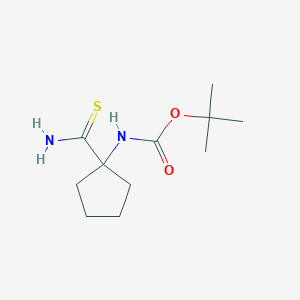

“N-(2-aminoethyl)-2-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C6H12N2O.ClH and a molecular weight of 164.635 . It is also known as "MONOMETHACYLAMIDEETHYLENEDIAMINE HCL" .

Synthesis Analysis

This compound can be used as a monomer for polymerization reactions . It can be used to synthesize polymers for nucleic acid complexation and polyplex formation . The synthesis of such polymers has been observed to have low dispersities (≤1.32) and predictable degrees of polymerization .Chemical Reactions Analysis

“this compound” can react with other compounds to form complex structures. For instance, it has been used in the synthesis of a 4-amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex .Physical And Chemical Properties Analysis

“this compound” is a powder or chunky substance with a melting point of 120-125 °C . It is stored at a temperature of -20°C .科学的研究の応用

Polymerization and Particle Formation

N-(2-aminoethyl)-2-methylpropanamide hydrochloride plays a significant role in polymer science, particularly in the formation of cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes. These latexes, used in various advanced technological applications, are created using a process involving crosslinking agents and initiators. The substance helps in controlling polymerization kinetics and particle nucleation, crucial for achieving desired polymer characteristics (Meunier, Elaissari, & Pichot, 1995).

Drug Development and Anticancer Research

In drug development, particularly for anticancer agents, this chemical is used in synthesizing functionalized amino acid derivatives. These derivatives have shown promising results in in vitro cytotoxicity against human cancer cell lines, highlighting their potential in designing new anticancer drugs (Kumar et al., 2009).

Immunology and Organ Transplantation

In the field of immunology and organ transplantation, derivatives of this compound have been synthesized and evaluated for their immunosuppressive effects. These studies are crucial for developing new immunosuppressive drugs, potentially enhancing the success rates of organ transplants (Kiuchi et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

It is known that this compound is used in polymerization reactions , suggesting that its targets could be the components involved in these reactions.

Mode of Action

N-(2-aminoethyl)-2-methylpropanamide hydrochloride interacts with its targets by participating in polymerization reactions .

Biochemical Pathways

Given its role in polymerization reactions , it can be inferred that it may influence pathways related to polymer synthesis and degradation.

Result of Action

Its use in polymerization reactions suggests that it may contribute to the formation of polymers .

特性

IUPAC Name |

N-(2-aminoethyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)6(9)8-4-3-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDJLZYMSOJIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)

![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)

![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)

![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate](/img/structure/B1522808.png)

amine](/img/structure/B1522818.png)